![molecular formula C52H60N2O18 B609820 (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 263351-82-2](/img/structure/B609820.png)

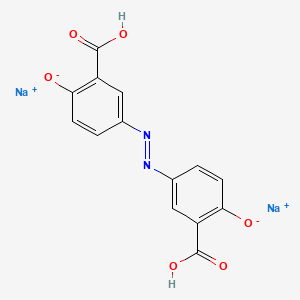

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

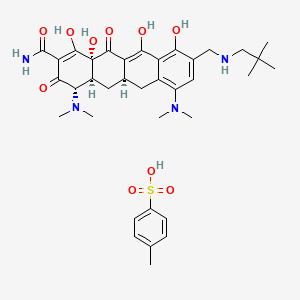

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a macromolecular drug conjugate that links paclitaxel, a widely used chemotherapeutic agent, to a biodegradable polymer, poly-L-glutamic acid . This conjugation aims to improve the pharmacokinetic properties of paclitaxel, enhancing its solubility, reducing systemic exposure, and increasing selective tumor uptake .

Preparation Methods

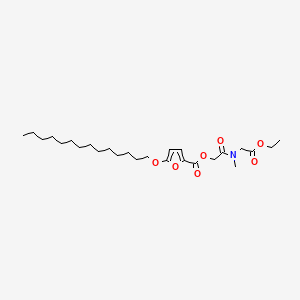

Synthetic Routes and Reaction Conditions: (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is synthesized by linking the 2′ hydroxyl group of paclitaxel to poly-L-glutamic acid . The reaction typically involves the activation of the carboxyl groups of poly-L-glutamic acid, followed by the conjugation with paclitaxel under controlled conditions . The reaction conditions include maintaining a specific pH and temperature to ensure the stability of both the polymer and the drug .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to control the reaction environment . The process includes purification steps to remove unreacted paclitaxel and polymer, ensuring the final product’s purity and consistency .

Chemical Reactions Analysis

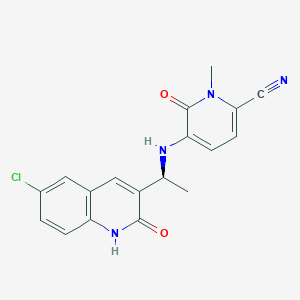

Types of Reactions: (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes several chemical reactions, including hydrolysis and enzymatic degradation . The primary reaction is the hydrolytic cleavage of the ester bond linking paclitaxel to poly-L-glutamic acid .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by the presence of water and is often catalyzed by enzymes such as cathepsin B . The reaction conditions include physiological pH and temperature, mimicking the in vivo environment .

Major Products Formed: The major products formed from the hydrolysis of this compound are paclitaxel and poly-L-glutamic acid . These products are then available for further metabolic processing within the body .

Scientific Research Applications

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has a wide range of scientific research applications, particularly in the field of oncology . It is used in the treatment of various cancers, including non-small-cell lung cancer and breast cancer . The compound’s improved pharmacokinetic properties allow for higher doses of paclitaxel to be delivered to tumor sites with reduced systemic toxicity . Additionally, this compound is being investigated for its potential use in combination therapies and as a part of targeted drug delivery systems .

Mechanism of Action

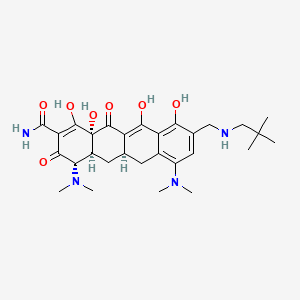

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis in proliferating cells . The conjugation with poly-L-glutamic acid allows for selective accumulation in tumor tissues, where the drug is released through enzymatic degradation . The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules .

Comparison with Similar Compounds

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is compared with other taxane-based chemotherapeutic agents such as docetaxel and solvent-based paclitaxel . Unlike solvent-based paclitaxel, this compound has reduced systemic toxicity and improved tumor targeting . Compared to docetaxel, this compound has a different toxicity profile, with less febrile neutropenia and alopecia . Other similar compounds include nanoparticle albumin-bound paclitaxel (Abraxane) and liposomal paclitaxel formulations .

Properties

CAS No. |

263351-82-2 |

|---|---|

Molecular Formula |

C52H60N2O18 |

Molecular Weight |

1001.0 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioic acid;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+;3-/m00/s1 |

InChI Key |

ZPUHVPYXSITYDI-HEUWMMRCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Paclitaxel Poliglumex; PG-TXL; PPX; CT 2103; CT-2103; CT2103; Opaxio; Xyotax; paclitaxel-polyglutamate polymer; polyglutamate paclitaxel; polyglutamic acid paclitaxel; Poly-L-Glutamic acid-Paclitaxel Conjugate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.